molecular formula C15H14N8O2 B2681416 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034447-33-9

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2681416
CAS No.: 2034447-33-9
M. Wt: 338.331
InChI Key: YMUQGRJOUDHCSZ-UHFFFAOYSA-N
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Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H14N8O2 and its molecular weight is 338.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

Synthetic Methodologies

The synthesis of novel compounds incorporating the 1,2,4-oxadiazol and triazolo[4,3-a]pyridin moieties has been a focal point of research due to their intriguing biological properties. A method for synthesizing a diverse set of acetamides, including compounds similar to N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, starts from commercially available chloropyridine-carboxylic acids. These compounds were obtained in good yields, and their structures were confirmed by NMR spectroscopy. The synthetic approach is applicable for creating a variety of functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Biological Properties

Fused heterocyclic triazoles, including structures related to this compound, exhibit a variety of biological properties, prompting a deeper investigation into their pharmacological activities. The anticipation of these activities has led to the exploration of their potential applications in treating various diseases (Karpina et al., 2019).

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8O2/c1-10-18-15(25-21-10)11-3-6-23-12(7-11)19-20-13(23)8-16-14(24)9-22-5-2-4-17-22/h2-7H,8-9H2,1H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQGRJOUDHCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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